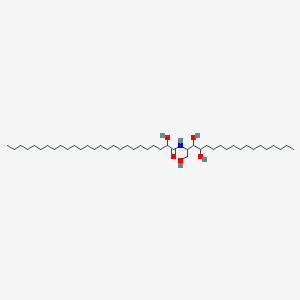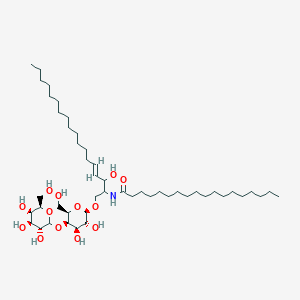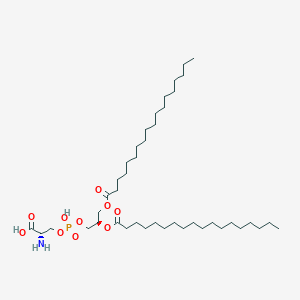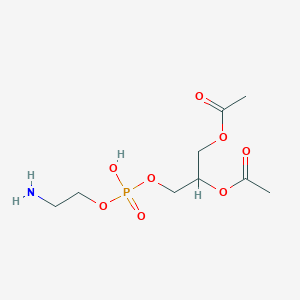![molecular formula C12H20O3 B164542 3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester CAS No. 139615-62-6](/img/structure/B164542.png)
3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 93257-31-9 . Its molecular weight is 198.26 . The IUPAC name for this compound is 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18O3/c1-9(2)10(3)4-5-11(9,8(13)14)6-7(10)12/h7,12H,4-6H2,1-3H3, (H,13,14) . This code can be used to generate a 3D structure of the molecule using appropriate software or online tools.Physical And Chemical Properties Analysis
The melting point of this compound is reported to be 169°C . Other physical and chemical properties like boiling point, density, solubility, etc., are not available in the accessed sources.Scientific Research Applications
Microbiological Asymmetric Hydroxylation
Microorganisms such as Bacillus, Streptomyces, and Aspergillus species have been utilized for the asymmetric hydroxylation of bicyclo[2.2.1]heptane-7-carboxylic acid and its methyl ester derivatives. This process yields chiral products, such as (lR)-2-hydroxy acids or esters, with enantiomeric purities up to 90% e.e., serving as potential intermediates for synthesizing compounds like (−)-methyl jasmonate or natural prostaglandins (Yamazaki & Maeda, 1985).
Asymmetric Synthesis via Aza-Diels-Alder Reactions
Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates are synthesized through Aza-Diels-Alder reactions, highlighting the potential of these bicyclic structures in creating chiral amino acid derivatives. This synthesis approach demonstrates the versatility of bicyclic compounds in asymmetric synthesis, offering pathways to novel organic compounds (Waldmann & Braun, 1991).
Synthesis of Bicyclic Diones and Thiones
The synthesis of bicyclic ketones and thiones showcases the chemical reactivity of bicyclo[2.2.1]heptane derivatives, allowing for the exploration of homenolization studies and the synthesis of complex molecules with potential applications in materials science and pharmaceutical research (Werstiuk et al., 1992).
Enantioselective Synthesis of Chiral Building Blocks
The esters prepared from (+)-ketopinic acid and their subsequent reduction to afford exo- and endo-2,10-camphanediols illustrate the use of bicyclo[2.2.1]heptane-1-carboxylate derivatives in the enantioselective synthesis of chiral building blocks. These compounds have significant potential in the synthesis of natural products and in drug development (Jingen et al., 1991).
Safety And Hazards
properties
IUPAC Name |
methyl 3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-10(2)11(3)5-6-12(10,7-8(11)13)9(14)15-4/h8,13H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPQOPKHAHUIPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2O)C(=O)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377880 |
Source


|
| Record name | F1244-0005 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4,7,7-trimethyl-bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester | |
CAS RN |
139615-62-6 |
Source


|
| Record name | F1244-0005 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B164465.png)

![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)





![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)


![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)